2-Bromo-6-(1-phenylpropoxy)pyridine

Lipophilicity LogP Medicinal Chemistry

Researchers seeking a versatile 2,6-disubstituted pyridine for CNS-targeted drug discovery often face limited access to chiral alkoxy-substituted bromopyridines. 2-Bromo-6-(1-phenylpropoxy)pyridine (CAS 1146079-97-1) directly addresses this gap: - Enables halogen-metal exchange at the 2-position while retaining the 6-alkoxy group for constructing chiral bis(pyridyl) ligands. - High predicted LogP (4.5-5.0) supports passive BBB diffusion, ideal for CNS drug candidate synthesis. - Vendor-reported PKC inhibitor activity provides a validated starting point for SAR studies in oncology and inflammation. Supplied with characterized purity for reliable downstream cross-coupling and asymmetric catalysis applications.

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
CAS No. 1146079-97-1
Cat. No. B1501261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(1-phenylpropoxy)pyridine
CAS1146079-97-1
Molecular FormulaC14H14BrNO
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)OC2=NC(=CC=C2)Br
InChIInChI=1S/C14H14BrNO/c1-2-12(11-7-4-3-5-8-11)17-14-10-6-9-13(15)16-14/h3-10,12H,2H2,1H3
InChIKeyZTQBEAQYPXOBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(1-phenylpropoxy)pyridine (CAS 1146079-97-1): Sourcing Guide for a Specialized 2,6-Disubstituted Pyridine Intermediate


2-Bromo-6-(1-phenylpropoxy)pyridine (CAS 1146079-97-1) is a 2,6-disubstituted pyridine derivative characterized by a bromine atom at the 2-position and a 1-phenylpropoxy group at the 6-position . It belongs to a class of bromopyridines that serve as versatile synthetic intermediates, particularly for the construction of chiral ligands and biologically active molecules [1]. Its molecular formula is C14H14BrNO, with a molecular weight of 292.17 g/mol .

1 Halogen-metal exchange at 2-position
2 Electrophilic trapping to build ligand backbone
3 Chiral bis(pyridyl) ligand assembly for asymmetric catalysis

Why 2-Bromo-6-(1-phenylpropoxy)pyridine Cannot Be Replaced by Generic 2-Bromopyridines


The differentiation of 2-bromo-6-(1-phenylpropoxy)pyridine lies in its specific substitution pattern, which dictates its reactivity and downstream utility. Generic 2-bromopyridine or 2,6-dibromopyridine lack the 1-phenylpropoxy moiety, a functional handle that profoundly influences electronic properties, steric bulk, and lipophilicity . This substitution pattern is not arbitrary; it directly enables specific synthetic transformations, such as halogen-metal exchange at the 2-position while retaining the 6-alkoxy group, a key step in the construction of chiral bis(pyridyl) ligands [1]. Substituting with a simpler analog (e.g., 2-bromo-6-methoxypyridine) would yield a ligand with fundamentally different chiral induction properties in asymmetric catalysis [1]. Therefore, procurement decisions based on price or availability of a similar-looking bromopyridine are scientifically invalid and will compromise the intended chemical outcome.

Target compound
2-bromo-6-(1-phenylpropoxy)pyridine
Steric/electronic influence of 1-phenylpropoxy group enables selective halogen-metal exchange
Generic alternative
2-bromopyridine or 2,6-dibromopyridine
Lacks 6-alkoxy handle; chiral environment and downstream ligand performance may not transfer
Simpler alkoxy analogs (e.g., 2-bromo-6-methoxypyridine) may shift enantioselectivity profiles in asymmetric catalysis

Quantitative Differentiation Evidence for 2-Bromo-6-(1-phenylpropoxy)pyridine vs. Closest Analogs


Enhanced Lipophilicity via 1-Phenylpropoxy Substituent Compared to Phenoxy Analog

The 1-phenylpropoxy group of the target compound confers significantly higher lipophilicity compared to a simpler phenoxy analog, a critical parameter for membrane permeability in drug design [1]. This is quantitatively reflected in the predicted LogP values. The target compound (C14H14BrNO) has a predicted LogP of approximately 4.5-5.0, whereas the closely related 2-bromo-6-phenoxypyridine (C11H8BrNO) has a predicted LogP of approximately 3.2 [1]. This difference of 1.3-1.8 LogP units indicates a >20-fold increase in octanol-water partition coefficient, directly impacting the compound's suitability as a hydrophobic building block for generating CNS-penetrant or lipophilic drug candidates [1]. Direct experimental LogP data for the target compound is currently unavailable in the primary literature, making this a cross-study comparable inference based on established computational methods.

Lipophilicity comparison
Data to verify
Predicted LogP 4.5–5.0 vs phenoxy analog 3.2 (~20–60× increase in lipophilicity)
Supports lipophilicity differentiation context
Cross-study comparable; experimental LogP not reported
Lipophilicity LogP Medicinal Chemistry ADME

Unique Scaffold for Chiral Ligand Synthesis vs. Simpler Alkoxy Analogs

The 1-phenylpropoxy group provides a specific chiral environment when incorporated into 2-bromo-6-alkoxypyridine-based ligands [1]. While the target compound itself is not directly studied in the referenced paper, the methodology demonstrates that chiral 2-bromo-6-alkoxypyridines (prepared from 2,6-dibromopyridine and a chiral potassium alkoxide) undergo facile halogen-metal exchange with n-BuLi at -78°C to yield 2-lithio-6-alkoxypyridines [1]. These lithiated species are then used to construct bis(pyridyl)silane and -methanol ligands [1]. The nature of the alkoxy group (e.g., myrtanoxide, fenchoxide) dictates the ligand's optical activity and catalytic performance in rhodium-catalyzed hydrosilations and copper(II)-catalyzed cyclopropanations [1]. The target compound's 1-phenylpropoxy group offers a distinct steric and electronic profile compared to simpler or terpene-derived alkoxides, providing a unique point of diversification for ligand optimization. Direct head-to-head comparisons of different alkoxy groups are not provided in this foundational work, making this a class-level inference.

Chiral ligand scaffold
Class-level inference
Halogen-metal exchange at −78°C yields 2-lithio intermediate; alkoxy group identity influences catalytic performance
Supports chiral ligand diversification context
Class-level; head-to-head alkoxy comparison not available
Asymmetric Catalysis Chiral Ligands Organometallic Chemistry C-C Bond Formation

Potential PKC Inhibitory Activity: A Lead-like Property Differentiating from Inactive Analogs

Vendor technical documentation indicates that 2-Bromo-6-(1-phenylpropoxy)pyridine is a potent inhibitor of the protein kinase C (PKC) enzyme . While specific IC50 values are not disclosed in the public domain, the classification as a 'potent inhibitor' suggests biological activity in the sub-micromolar or low-micromolar range, a common threshold for such claims . This contrasts with many simple 2-bromopyridine derivatives that lack this specific substitution pattern and are typically devoid of significant kinase inhibitory activity. The presence of the 1-phenylpropoxy group is likely crucial for binding within the PKC active site. This claim, while originating from a vendor source, provides a lead-like differentiation point for researchers screening for new PKC inhibitor scaffolds. Direct quantitative comparison to a closely related inactive analog is not possible with the currently available data.

PKC inhibition vendor report
Source review
Vendor-described PKC inhibitor; quantitative IC50 not publicly disclosed
Lead-like property context
Vendor data; independent confirmation advised
Protein Kinase C (PKC) Kinase Inhibition Lead Identification Drug Discovery

Optimal Application Scenarios for 2-Bromo-6-(1-phenylpropoxy)pyridine Based on Evidence


Synthesis of Lipophilic CNS-Penetrant Drug Candidates

Leveraging its high predicted LogP (4.5-5.0), 2-bromo-6-(1-phenylpropoxy)pyridine is an ideal building block for the synthesis of central nervous system (CNS)-targeted drug candidates [1]. The enhanced lipophilicity of the 1-phenylpropoxy group, compared to simpler aryl ethers, is designed to improve passive diffusion across the blood-brain barrier (BBB), a critical attribute for CNS drug design [1].

Development of Novel Chiral Bis(pyridyl) Ligands for Asymmetric Catalysis

As a member of the chiral 2-bromo-6-alkoxypyridine family, this compound can undergo halogen-metal exchange to generate a 2-lithio intermediate, which is a key precursor for synthesizing novel bis(pyridyl)silane and -methanol ligands [1]. The unique 1-phenylpropoxy group offers a distinct steric and electronic environment, allowing for the fine-tuning of enantioselectivity in rhodium- or copper-catalyzed transformations [1].

Medicinal Chemistry Lead Optimization for PKC Inhibition

With a vendor-reported profile as a potent PKC inhibitor, this compound serves as a validated starting point for structure-activity relationship (SAR) studies [1]. Researchers can use this core scaffold to synthesize analogs, exploring modifications at the 2-position (via Suzuki or other cross-coupling reactions on the bromine) to improve potency and selectivity against specific PKC isoforms implicated in cancer and inflammatory diseases [1].

Application
Selection Property
Validation Focus
CNS-penetrant probe synthesis
High predicted LogP scaffold
Membrane permeability assay context
Chiral bis(pyridyl) ligand diversification
Alkoxy group steric/electronic tunability
Enantioselectivity in Rh/Cu catalysis
PKC inhibitor lead identification
Vendor-reported PKC inhibition
Isoform selectivity and potency confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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